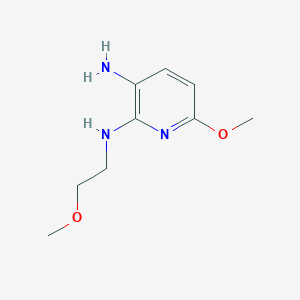
6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine is an organic compound with a unique structure that includes a pyridine ring substituted with methoxy and methoxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-diaminopyridine with methoxyethyl chloride under basic conditions to introduce the methoxyethyl group. The methoxy group can be introduced via methylation using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridinediamine derivatives.
Applications De Recherche Scientifique
6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxy and methoxyethyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxyethyl)-2,6-dimethyl-4-quinolinamine hydrochloride
- 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol
Comparison
Compared to similar compounds, 6-methoxy-N2-(2-methoxyethyl)-2,3-pyridinediamine is unique due to its specific substitution pattern on the pyridine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity. Its methoxy and methoxyethyl groups enhance its solubility and binding properties, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
145441-19-6 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
6-methoxy-2-N-(2-methoxyethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H15N3O2/c1-13-6-5-11-9-7(10)3-4-8(12-9)14-2/h3-4H,5-6,10H2,1-2H3,(H,11,12) |
Clé InChI |
GXAXBZFWUFSLNQ-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=C(C=CC(=N1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
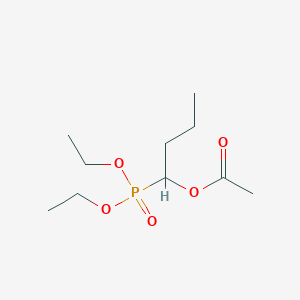
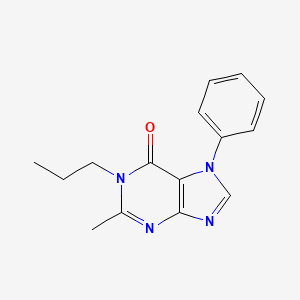
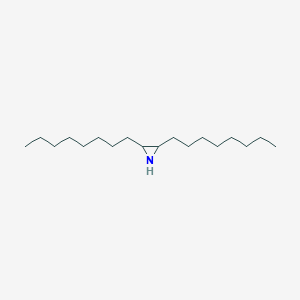
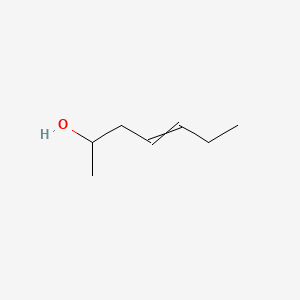
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
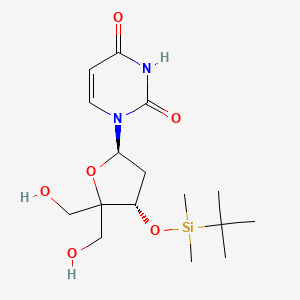
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
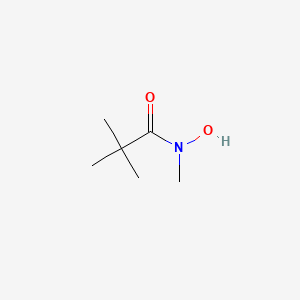
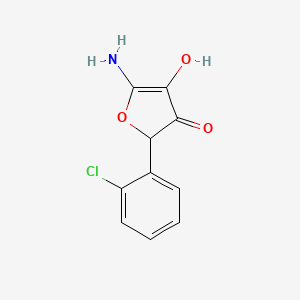
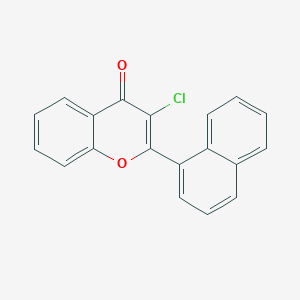
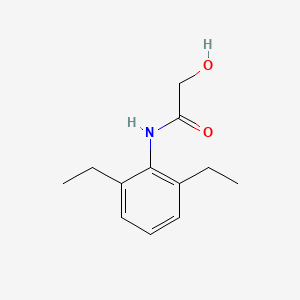
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
